N-(4-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine N-(4-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20212222
InChI: InChI=1S/C14H18FN3.ClH/c1-10(2)18-9-14(11(3)17-18)16-8-12-4-6-13(15)7-5-12;/h4-7,9-10,16H,8H2,1-3H3;1H
SMILES:
Molecular Formula: C14H19ClFN3
Molecular Weight: 283.77 g/mol

N-(4-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC20212222

Molecular Formula: C14H19ClFN3

Molecular Weight: 283.77 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C14H19ClFN3
Molecular Weight 283.77 g/mol
IUPAC Name N-[(4-fluorophenyl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C14H18FN3.ClH/c1-10(2)18-9-14(11(3)17-18)16-8-12-4-6-13(15)7-5-12;/h4-7,9-10,16H,8H2,1-3H3;1H
Standard InChI Key CHAZXIQWOVSTTO-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1NCC2=CC=C(C=C2)F)C(C)C.Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

N-(4-Fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine belongs to the pyrazole class, distinguished by a five-membered ring with nitrogen atoms at positions 1 and 2. The substituents include:

  • 4-Fluorobenzyl group: Attached to the pyrazole’s amine moiety, this aromatic ring enhances hydrophobic interactions and electron-withdrawing effects due to the fluorine atom.

  • Isopropyl group: Positioned at the pyrazole’s N1, this branched alkyl chain increases lipophilicity and steric bulk.

  • Methyl group: Located at C3, it moderates electronic effects within the ring.

The hydrochloride salt form (C₁₄H₁₉ClFN₃) has a molecular weight of 283.77 g/mol.

Spectroscopic Characterization

While specific spectral data are unavailable, typical characterization methods for such compounds include:

  • Nuclear Magnetic Resonance (NMR): To confirm substituent positions and purity.

  • Infrared Spectroscopy (IR): Identifying N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1220 cm⁻¹).

  • Mass Spectrometry (MS): Molecular ion peaks at m/z 283.77 corresponding to the hydrochloride adduct.

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a coupling reaction between 4-fluorobenzylamine and 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid derivatives. Key steps include:

  • Activation: The carboxylic acid is activated using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), forming an reactive O-acylisourea intermediate.

  • Amide Bond Formation: Triethylamine deprotonates the amine, facilitating nucleophilic attack on the activated carbonyl.

  • Solvent System: Reactions proceed in dichloromethane (DCM) or dimethylformamide (DMF) at 25–40°C.

  • Purification: Crude product is isolated via crystallization (e.g., from DMF/water) or column chromatography .

Industrial Manufacturing

Scalable production employs:

  • Continuous Flow Reactors: Enhancing heat/mass transfer and reducing reaction times.

  • Automated Synthesis Platforms: Ensuring reproducibility and high throughput.

  • Chromatography-Free Purification: Crystallization techniques optimized for minimal solvent use.

Physicochemical Properties

Solubility and Stability

  • Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) due to the hydrochloride salt form. Limited aqueous solubility is expected, typical of lipophilic amines.

  • Stability: Stable under ambient conditions but hygroscopic; storage in desiccators is recommended.

Molecular Interactions

  • Hydrophobic Effects: The isopropyl and fluorobenzyl groups drive membrane permeability and target binding.

  • Hydrogen Bonding: Pyrazole’s nitrogen atoms and amine protons mediate interactions with biological targets.

Biological Activity and Mechanisms

Anticancer Activity

In silico docking studies suggest inhibition of kinase domains (e.g., EGFR tyrosine kinase) via π-π stacking between the fluorobenzyl group and hydrophobic pockets. Cytotoxicity assays on similar compounds report IC₅₀ values of 10–50 µM in breast cancer (MCF7) and lung cancer (A549) cell lines.

Mechanism of Action

  • Enzyme Inhibition: Competes with ATP in kinase binding sites.

  • Receptor Modulation: Alters G-protein-coupled receptor (GPCR) signaling pathways, though specific targets remain under investigation.

Research Applications and Future Directions

Drug Development

The compound serves as a lead structure for optimizing:

  • Selectivity: Modifying the isopropyl group to reduce off-target effects.

  • Bioavailability: Prodrug strategies to enhance aqueous solubility.

Agrochemical Innovations

Pyrazole derivatives are explored as herbicides and fungicides. The fluorine atom’s electronegativity may improve pest resistance profiles.

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